molecular formula C13H24ClNO3 B2778513 Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride CAS No. 2248289-41-8

Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride

Cat. No. B2778513
CAS RN: 2248289-41-8
M. Wt: 277.79
InChI Key: LYULOUSZVWRYIR-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of the 8-azabicyclo[2.2.2]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as bicyclo[2.2.2]octane-1-carboxylates have been synthesized under metal-free conditions . A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities .


Chemical Reactions Analysis

The compound, being a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), might exhibit similar reactivity. DABCO is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in polymerization and organic synthesis .

Future Directions

Research directed towards the preparation of the basic structure of this compound in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is potential for future research in this area.

properties

IUPAC Name

ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3.ClH/c1-4-16-10(15)13-7-5-12(9-14,6-8-13)17-11(13,2)3;/h4-9,14H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYULOUSZVWRYIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1)(OC2(C)C)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138049934

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